1-[(3-hydroxy-4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
1-[(3-hydroxy-4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-hydroxy-4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with cyanoacetohydrazide under acidic or basic conditions. The reaction is often carried out in ethanol or methanol as a solvent, with the addition of a catalyst such as piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-[(3-hydroxy-4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
1-[(3-hydroxy-4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound may be explored for its pharmacological properties and potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-hydroxy-4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar structural motifs, such as indole derivatives, share some chemical properties and applications.
Cyanoacetohydrazides: These compounds have similar reactivity and are used in the synthesis of heterocyclic compounds.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3O3/c1-10-6-11(2)19(16(21)13(10)8-17)18-9-12-4-5-15(22-3)14(20)7-12/h4-7,9,20H,1-3H3/b18-9+ |
InChI Key |
PUAJGVPTOQLKBX-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC(=C(C=C2)OC)O)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C=C2)OC)O)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C=C2)OC)O)C#N)C |
Origin of Product |
United States |
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